N-(2-amino-5-methoxyphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-5-methoxyphenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-5-methoxyphenyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-amino-5-methoxyaniline. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC under microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is advantageous as it reduces reaction time and improves yield. The process involves the use of effective coupling reagents and optimized reaction conditions to ensure the production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-5-methoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
Scientific Research Applications
N-(2-amino-5-methoxyphenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-amino-5-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives such as N-(furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness
N-(2-amino-5-methoxyphenyl)furan-2-carboxamide is unique due to the presence of the amino and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other furan derivatives and potentially more effective in certain applications .
Properties
IUPAC Name |
N-(2-amino-5-methoxyphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-8-4-5-9(13)10(7-8)14-12(15)11-3-2-6-17-11/h2-7H,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQUKAYELHTFLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.